Fmoc-homoPhe(F)5-OH
Description
Role of Fmoc Chemistry in Modern Peptide Synthesis MethodologiesThe 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely adopted temporary protecting group for the α-amino group in solid-phase peptide synthesis (SPPS)altabioscience.comamericanpeptidesociety.orgwikipedia.orgmtoz-biolabs.commtoz-biolabs.combiotage.comnih.govspringernature.comthermofisher.comiris-biotech.denih.govtotal-synthesis.com. Developed by Carpino and Han in the 1970s, Fmoc chemistry offers several advantages over older methods, such as the Boc (tert-butyloxycarbonyl) strategyaltabioscience.comamericanpeptidesociety.orgbiotage.comnih.govthermofisher.comtotal-synthesis.com. Fmoc is base-labile, allowing for mild deprotection using reagents like piperidine (B6355638), which is compatible with acid-labile linkers and side-chain protecting groupsaltabioscience.comamericanpeptidesociety.orgwikipedia.orgbiotage.comthermofisher.com. This mild deprotection minimizes side reactions and epimerization, making Fmoc SPPS suitable for synthesizing complex peptides, including those with post-translational modificationsaltabioscience.comamericanpeptidesociety.orgwikipedia.orgmtoz-biolabs.commtoz-biolabs.comtotal-synthesis.com. The method's compatibility with automation and its generally safer reaction conditions have contributed to its widespread use in both academic and industrial settingsaltabioscience.comamericanpeptidesociety.orgmtoz-biolabs.commtoz-biolabs.combiotage.comspringernature.comiris-biotech.de.
Fmoc-homoPhe(F)5-OH: Properties and Applications
This compound, chemically known as N-(9-Fluorenylmethoxycarbonyl)-3-amino-4-(pentafluorophenyl)butyric acid, is a specialized amino acid derivative that integrates these key features. The "homoPhe" component signifies the homologated phenylalanine structure, while "(F)5" denotes the pentafluorinated phenyl ring. The "Fmoc" prefix indicates the presence of the fluorenylmethoxycarbonyl protecting group on the α-amino group.
Key Properties and Synthesis Considerations:
This compound is typically supplied as a white powder with a molecular weight of 491.41 g/mol chemimpex.comchemimpex.com. Its melting point is reported to be in the range of 198-204 °C chemimpex.com. The compound's optical rotation is [α]D25 = -14 ± 2º (C=1 in DMF) chemimpex.com. For synthesis, it is stored at 0-8 °C chemimpex.com. The compound's structure allows for its incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols altabioscience.comamericanpeptidesociety.orgmtoz-biolabs.commtoz-biolabs.combiotage.comspringernature.com. The pentafluorinated phenyl ring contributes to increased lipophilicity and can influence peptide conformation and stability researchgate.netwalshmedicalmedia.com. The Fmoc protecting group ensures selective deprotection and coupling steps, crucial for building complex peptide sequences altabioscience.comwikipedia.orgmtoz-biolabs.comtotal-synthesis.com.
Data Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-3-amino-4-(pentafluorophenyl)butyric acid | chemimpex.com |
| Synonyms | Fmoc-L-β-HomoPhe(F)5-OH, Fmoc-(S-3-amino-4-(pentafluorophenyl)butyric acid | chemimpex.com |
| CAS Number | 270063-43-9 | chemimpex.com |
| Molecular Formula | C25H18F5NO4 | chemimpex.com |
| Molecular Weight | 491.41 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 198-204 °C | chemimpex.com |
| Optical Rotation | [α]D25 = -14 ± 2º (C=1 in DMF) | chemimpex.com |
| Storage Temperature | 0-8 °C | chemimpex.com |
| Purity | ≥ 98% | chemimpex.com |
| Application | Peptide Synthesis, Drug Development, Bioconjugation, Material Science, Protein Folding Research | chemimpex.com |
Research Findings and Applications:
This compound is utilized in various research areas due to its unique combination of features:
Peptide Synthesis: It serves as a critical building block in the synthesis of peptides, particularly within Fmoc-based SPPS mtoz-biolabs.commtoz-biolabs.comspringernature.comchemimpex.com. The incorporation of this modified amino acid allows for the introduction of fluorinated aromatic residues, which can enhance peptide stability, lipophilicity, and binding affinity researchgate.netwalshmedicalmedia.com.
Drug Development: The compound is valuable in the pharmaceutical industry for designing new drugs. Its fluorinated structure can improve the pharmacokinetic properties, efficacy, and selectivity of peptide-based therapeutics researchgate.netwalshmedicalmedia.comchemimpex.com. Researchers use it to create peptides that target specific biological pathways or receptors chemimpex.com.
Bioconjugation and Material Science: The fluorinated side chains can be leveraged in creating bioconjugates for targeted therapies and imaging agents chemimpex.com. In material science, it can contribute to advanced materials with enhanced thermal and chemical stability chemimpex.com.
Protein Folding Studies: The compound aids in studying protein folding and stability, as fluorinated residues can influence folding pathways and molecular interactions, providing insights into protein behavior researchgate.netchemimpex.com.
The perfluorinated phenyl ring, in particular, can introduce novel mechanisms of molecular recognition, such as arene-perfluoroarene stacking, which can be exploited for programming protein folding specificity and engineering peptide-based materials researchgate.net. The homologated structure, compared to a standard phenylalanine, can also subtly alter peptide backbone conformation and flexibility sigmaaldrich.combachem.comub.edupitt.edu.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18F5NO4 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H18F5NO4/c26-19-16(20(27)22(29)23(30)21(19)28)9-10-18(24(32)33)31-25(34)35-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17-18H,9-11H2,(H,31,34)(H,32,33) |
InChI Key |
ADVWUSYRLJIBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O |
Origin of Product |
United States |
Incorporation of Homophe F 5 into Peptides and Proteins
Genetic Code Expansion Methodologies for Non-Canonical Amino Acids
Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of ncAAs into proteins by reassigning natural codons, most commonly stop codons such as the amber codon (UAG) frontiersin.orgmdpi.comscripps.edufrontiersin.org. This process typically involves engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that specifically recognizes a designated codon and amino acid nih.govunl.edu.
The foundation of GCE lies in the creation of orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs. These pairs are designed to be specific for a non-canonical amino acid and a particular codon, ensuring that only the desired ncAA is incorporated into the growing polypeptide chain nih.govfrontiersin.org. Researchers have developed various aaRS/tRNA systems, often derived from different organisms, to achieve this specificity and efficiency mdpi.comunl.edu. The goal is to create a system that can efficiently aminoacylate the tRNA with the ncAA and deliver it to the ribosome without interfering with the host cell's natural translation machinery mdpi.comnih.gov.
A primary strategy for site-specific ncAA incorporation is nonsense codon suppression, most frequently utilizing the amber stop codon (UAG) frontiersin.orgmdpi.comscripps.edu. By introducing an amber codon at a specific position within the gene encoding the protein of interest, and co-expressing an engineered amber suppressor tRNA and its cognate aaRS, the ribosome can be directed to insert the ncAA instead of terminating translation frontiersin.orgmdpi.comnih.gov. This method allows for precise placement of ncAAs like homoPhe(F)5 into proteins, enabling the study of protein structure-function relationships and the development of novel protein therapeutics nih.govanu.edu.au.
While site-specific incorporation is common, residue-specific global replacement strategies aim to substitute a particular amino acid throughout an entire protein sequence or a significant portion thereof. This can be achieved by modifying the genetic code to assign a new codon to an ncAA or by using auxotrophic strains that lack the ability to synthesize a specific natural amino acid, forcing the incorporation of an exogenously supplied ncAA mdpi.com. However, the provided outline and available information primarily focus on site-specific incorporation methods for homoPhe(F)5.
Chemoenzymatic and Chemical Ligation Techniques for Protein Modification
Beyond genetic encoding, chemoenzymatic and chemical ligation techniques offer alternative routes for incorporating ncAAs or modifying proteins. These methods typically involve synthesizing peptide fragments containing the desired ncAA and then ligating them together. Chemical ligation, such as native chemical ligation (NCL), joins peptide fragments via a thioester linkage and an N-terminal cysteine residue nih.gov. Chemoenzymatic ligation combines chemical synthesis with enzymatic steps, often using ligases to join fragments, which can be particularly useful for complex protein structures or when specific post-translational modifications are required nih.govcarmodyqs.comyoutube.com. While these methods are general for protein modification, specific applications involving homoPhe(F)5 via these ligation strategies are not detailed in the provided search results.
Cell-Free Protein Synthesis Systems for Enhanced Incorporation Efficiency
Cell-free protein synthesis (CFPS) systems provide a powerful platform for incorporating ncAAs, including homoPhe(F)5, with enhanced efficiency and control neb.comnih.govnih.govmdpi.com. These systems utilize cellular extracts or reconstituted cellular machinery to translate mRNA into proteins in vitro, bypassing the limitations of living cells neb.comnih.gov. CFPS allows for direct supplementation of the reaction mixture with ncAAs and the necessary orthogonal aaRS/tRNA pairs, leading to high yields and purity of ncAA-containing proteins nih.govnih.gov. This approach is particularly advantageous for incorporating multiple ncAAs or for producing proteins that may be toxic to host cells nih.govmdpi.com.
Impact of homoPhe(F)5 Incorporation on Translational Fidelity and Protein Expression Levels
The incorporation of ncAAs like homoPhe(F)5 can influence translational fidelity and protein expression levels. Translational fidelity refers to the accuracy of protein synthesis, minimizing errors such as misincorporation of amino acids or premature termination sutrobio.comnih.govplos.org. While GCE methods aim for high fidelity, the efficiency of the orthogonal aaRS/tRNA pair and the compatibility with the host’s translational machinery are critical factors mdpi.comnih.gov. Studies on other ncAAs have shown that while GCE can be highly efficient, optimization of the system is often required to maximize protein yields and maintain high fidelity nih.govnih.gov. The pentafluorinated nature of homoPhe(F)5 might influence its interaction with the aaRS and tRNA, potentially affecting incorporation efficiency and fidelity compared to non-fluorinated counterparts. However, specific data on the impact of homoPhe(F)5 on translational fidelity and expression levels are not explicitly detailed in the provided search results.
Conformational and Structural Analysis of Peptides and Proteins Containing Homophe F 5
Influence of Fluorination on Peptide Backbone and Side-Chain Conformation
The high electronegativity and steric demand of fluorine atoms in the homoPhe(F)5 side chain lead to distinct conformational behaviors of both the side chain and the peptide backbone.
Furthermore, the C-F bond is highly polarized, and the alignment of these dipoles can affect the local conformational energy landscape. nih.gov For instance, gauche effects between the Cα-Cβ and Cβ-Cγ bonds of the side chain can be influenced by the presence of the bulky and electron-rich fluorine atoms, leading to a preference for specific rotameric states. The electrostatic interactions between the fluorine atoms and other atoms in the peptide backbone or side chains can either stabilize or destabilize certain conformations.
The conformation of the homoPhe(F)5 side chain can be described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ). The bulky and highly fluorinated phenyl ring restricts the rotational freedom around these bonds. The preferred rotameric states are those that minimize steric clashes between the pentafluorophenyl ring and the peptide backbone.
In phenylalanine and its derivatives, the most common χ1 rotamers are gauche+ (g+), trans (t), and gauche- (g-), corresponding to dihedral angles of approximately +60°, 180°, and -60°, respectively. The relative populations of these rotamers are influenced by the local environment and the nature of the side chain. For the homoPhe(F)5 side chain, the increased steric bulk of the pentafluorinated ring is expected to further influence these populations, likely favoring more extended conformations to reduce steric hindrance.
Table 1: Representative Rotameric States and Dihedral Angles
| Rotamer | χ1 Dihedral Angle (approx.) | χ2 Dihedral Angle (approx.) | Description |
|---|---|---|---|
| gauche+ (g+) | +60° | Variable | The phenyl ring is positioned towards the N-terminus. |
| trans (t) | 180° | Variable | The phenyl ring is extended away from the peptide backbone. |
| gauche- (g-) | -60° | Variable | The phenyl ring is positioned towards the C-terminus. |
The incorporation of fluorinated amino acids can have a significant impact on the formation and stability of secondary structures such as α-helices and β-sheets. nih.gov The increased hydrophobicity of the pentafluorinated side chain can enhance the driving force for folding, particularly in aqueous environments, by promoting the burial of this nonpolar residue within the core of the peptide or protein. fu-berlin.de
Spectroscopic Characterization Techniques for Modified Biomolecules
A variety of spectroscopic techniques are employed to characterize the conformational and structural properties of peptides containing fluorinated amino acids.
19F NMR spectroscopy is a particularly powerful tool for studying peptides containing fluorinated residues like homoPhe(F)5-OH. rsc.org The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals. Furthermore, the chemical shift of 19F is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions. nih.govnih.gov
The pentafluorophenyl group of homoPhe(F)5 provides five 19F nuclei that can be observed by NMR. The chemical shifts of these fluorine atoms will be sensitive to their position on the ring (ortho, meta, para) and their proximity to other functional groups within the peptide and in the surrounding solvent.
The 19F NMR spectrum of a peptide containing homoPhe(F)5 will exhibit distinct signals for the ortho, meta, and para fluorine atoms. The precise chemical shifts of these signals provide a wealth of information about the local environment of the side chain. For example, a change in the conformation of the peptide that brings a charged group closer to the fluorinated ring will cause a noticeable shift in the 19F resonances.
In addition to chemical shifts, scalar couplings (J-couplings) between the fluorine atoms and between fluorine and other nuclei (such as 1H or 13C) can provide valuable structural information. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and the dihedral angles between them, offering insights into bond orientations and side-chain conformation.
Table 2: General 19F NMR Parameters for a Pentafluorophenyl Group
| Parameter | Description | Typical Information Gained |
|---|---|---|
| Chemical Shift (δ) | The resonance frequency of the 19F nucleus relative to a standard. | Highly sensitive to the local electronic environment, reflecting changes in conformation, solvent exposure, and intermolecular interactions. |
| 3JFF Coupling | Scalar coupling between fluorine atoms separated by three bonds. | Provides information about the geometry of the aromatic ring. |
| 4JFF and 5JFF Couplings | Scalar couplings between fluorine atoms separated by four and five bonds, respectively. | Can provide through-space information about the proximity of different parts of the ring. |
| nJHF and nJCF Couplings | Scalar couplings between fluorine and proton or carbon nuclei. | Can help to assign resonances and provide information about the conformation of the side chain relative to the peptide backbone. |
19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Probing and Interaction Studies
Real-Time Monitoring of Protein Dynamics and Folding
The incorporation of fluorinated amino acids like homoPhe(F)5 serves as a powerful method for interrogating the conformational dynamics of peptides and proteins. nih.gov The use of ¹⁹F-labeled amino acids allows researchers to employ fluorine Nuclear Magnetic Resonance (NMR) spectroscopy to study the interactions of these modified peptides within their environment. nih.gov This technique is particularly valuable for investigating phenomena such as the solvation effects that drive the activity of antimicrobial peptides and the membrane-bound structural states of cell-penetrating peptides. nih.gov
Fluorescence-based methods also enable the real-time monitoring of protein dynamics. Fluorescence activation-coupled protein labeling (FAPL) techniques, for instance, use small-molecule probes that become strongly fluorescent only upon binding to a target protein. jh.edunih.gov This allows for the continuous imaging of protein labeling and dynamics, such as receptor insertion and removal from the cell surface, without the need for washout steps that would otherwise prevent real-time observation. jh.edunih.gov Such approaches can be adapted to study proteins modified with unique amino acids to understand their specific dynamic behaviors in live cells. youtube.com By tracking changes in fluorescence, researchers can quantify the diffusive properties and conformational changes of proteins, providing insights into their function within complex biological systems. youtube.comnih.gov
Analysis of Protein-Ligand and Protein-Protein Interactions
The study of protein-ligand and protein-protein interactions is fundamental to understanding cellular processes. nih.govembopress.orgyoutube.com The incorporation of homoPhe(F)5 into peptides offers a sensitive probe for analyzing these interactions. The pentafluorophenyl group can significantly influence binding affinity and specificity, making it a valuable component in the design of peptide-based therapeutics and modulators of biological targets. chemimpex.com
Protein-ligand interactions are governed by a complex interplay of forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.govnottingham.ac.uk The unique electronic properties of the C-F bond can alter these forces. nih.gov While fluorine is a weak hydrogen bond acceptor, it can participate in other noncovalent interactions, such as interactions with aromatic groups, which can be crucial for binding. nih.gov Computational methods are essential for dissecting the contribution of fluorine to the stability of protein-ligand complexes. nih.gov
Similarly, understanding the principles of protein-protein interactions (PPIs) is critical. embopress.org These interactions can be classified based on their composition (homo- or hetero-oligomers) and the stability of the complex (obligate or non-obligate, transient or permanent). embopress.org Fluorinated amino acids can be strategically placed at the interface of a PPI to probe or modulate the interaction. The altered electrostatic potential of the fluorinated aromatic ring can change the binding landscape, providing a tool for both studying and engineering protein complexes. mdpi.com
| Interaction Type | Key Driving Forces | Role of homoPhe(F)5 |
| Protein-Ligand | Hydrogen bonding, hydrophobic effects, electrostatic interactions, van der Waals forces. nih.govnottingham.ac.uk | Acts as a probe, modulates binding affinity and specificity through unique electronic properties. chemimpex.comnih.gov |
| Protein-Protein | Surface complementarity, hydrophobic interactions, electrostatic contacts. embopress.org | Can be used to probe or alter interaction interfaces by modifying local electrostatic potential. mdpi.com |
Advanced Spectroscopic Methods for Structural Elucidation (e.g., Circular Dichroism, X-ray Crystallography)
Advanced spectroscopic techniques are indispensable for determining the three-dimensional structure of peptides and proteins containing modified amino acids like homoPhe(F)5.
Circular Dichroism (CD) Spectroscopy is a widely used method for analyzing the secondary structure of peptides in various environments. nih.govspringernature.com It measures the differential absorption of left- and right-handed circularly polarized light. nih.gov This technique is particularly effective for monitoring conformational changes, such as helix-coil transitions. springernature.com For peptides containing homoPhe(F)5, CD spectroscopy can reveal how the fluorinated residue influences folding and secondary structure formation, such as the propensity to form α-helices or β-sheets. nih.govchapman.edu Studies have shown that the degree of fluorination can significantly affect peptide folding, with a higher degree of fluorination sometimes promoting more structured assemblies. nih.govrsc.org
| Spectroscopic Method | Information Obtained | Application to homoPhe(F)5 Peptides |
| Circular Dichroism | Secondary structure content (α-helix, β-sheet, random coil). nih.govspringernature.com | Assesses the impact of the fluorinated residue on peptide folding and conformational transitions. nih.govrsc.org |
| X-ray Crystallography | High-resolution 3D atomic structure, intermolecular interactions. nih.goviisc.ac.in | Determines the precise conformation and packing of the peptide, revealing the structural role of the pentafluorophenyl group. mdpi.com |
Computational Approaches to Conformational Landscape Exploration
Computational methods play a vital role in understanding the structural and energetic consequences of incorporating fluorinated amino acids like homoPhe(F)5 into peptides. nih.gov These approaches complement experimental data by providing insights into the dynamic behavior and underlying physical forces that govern peptide conformation.
Molecular Dynamics Simulations of Fluorinated Peptides
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com For fluorinated peptides, MD simulations can provide detailed information about their conformational flexibility and their interactions with the surrounding environment, such as water or lipid membranes. nih.gov
Simulations reveal that the degree of side-chain fluorination can finely tune peptide-peptide interactions by modulating electrostatic contacts between fluorine atoms and partially charged atoms on the peptide backbone and side chains. rsc.org This modulation, in turn, controls the formation of secondary and supramolecular structures. rsc.orgrsc.org By simulating the initial stages of peptide-membrane interactions, MD can offer explanations for experimentally observed activities, suggesting that the affinity of fluorinated peptides for different membrane types is influenced by the number and placement of fluorine atoms. nih.gov These simulations are crucial for understanding how modifications like pentafluorination impact the peptide's structural dynamics and ultimately its biological function. mdpi.com
Quantum Chemical Calculations and Energy Decomposition Analysis of Fluorine Effects
Quantum chemical (QC) calculations provide a highly accurate description of the electronic structure of molecules, offering deep insights into the impact of fluorine-specific interactions. rsc.org These methods are used to analyze the subtle electronic effects that fluorination imparts on a peptide, which are often difficult to deconvolute experimentally. nih.gov
By performing QC calculations, researchers can determine how fluorination alters properties like side-chain polarity and hydrophobicity. rsc.org Energy decomposition analysis can then be used to dissect the interaction energies (ΔE_int) between different parts of the system. For example, calculations have shown that the interaction energy between a fluorinated amino acid side chain and a water molecule varies with the degree of fluorination. rsc.org These theoretical values help to explain experimental trends in peptide hydrophobicity and the impact of fluorine-induced polarity changes. rsc.org Such analyses are critical for the rational design of fluorinated peptides, as they provide a fundamental understanding of how fluorine substituents influence intermolecular forces and control peptide self-assembly and interaction with biological targets. rsc.orgrsc.org
| Computational Method | Key Insights Provided | Relevance to Fluorinated Peptides |
| Molecular Dynamics (MD) | Conformational dynamics, flexibility, peptide-environment interactions. mdpi.comnih.gov | Explores how fluorination affects folding, self-assembly, and interaction with membranes. rsc.orgrsc.org |
| Quantum Chemistry (QC) | Electronic structure, interaction energies, polarity changes. nih.govrsc.org | Quantifies the energetic impact of C-F bonds on noncovalent interactions and hydrophobicity. rsc.org |
Applications of Peptides and Proteins Containing Homophe F 5 in Chemical Biology and Materials Science
Protein Engineering for Modulated Stability and Functionality
The introduction of fluorinated amino acids, particularly those with perfluorinated aromatic rings like the pentafluorophenyl group in homoPhe(F)5, has emerged as a key strategy for enhancing protein robustness and modulating enzyme activity.
Exploiting "Fluoro-stabilization" for Enhanced Protein Robustness
Extensively fluorinated amino acids, often referred to as "fluorous" amino acids, have demonstrated a significant capacity to increase the thermodynamic stability of proteins. This "fluoro-stabilization" effect is attributed to several factors, including the unique properties of fluorine atoms, such as their small size, high electronegativity, and low polarizability, which lead to strong carbon-fluorine bonds. When incorporated into the hydrophobic core of a protein, these fluorinated residues can lead to more favorable packing arrangements compared to their hydrocarbon counterparts. Studies have shown that the stabilizing effect is dependent on the position and density of fluorination, with efficient packing of fluorous residues contributing more to stability than direct fluorocarbon-fluorocarbon interactions. For instance, research on model proteins has indicated that incorporating fluorinated analogs of hydrophobic amino acids like leucine (B10760876) (e.g., hexafluoroleucine) can significantly increase the thermal denaturation temperature (Tm) and thermodynamic stability (ΔΔG°fold). While direct studies on Fmoc-homoPhe(F)5-OH in protein engineering are still emerging, the general principle of fluoro-stabilization observed with other fluorinated phenylalanine and leucine analogs suggests its potential to confer similar benefits, such as increased resistance to thermal and chemical denaturation.
Design of Modified Enzymes with Altered Catalytic Activities or Substrate Specificities
The strategic placement of fluorinated amino acids within an enzyme's active site or structural framework can lead to significant alterations in catalytic activity and substrate specificity. Fluorine's electronegativity can influence the electronic environment of nearby amino acid residues, potentially affecting reaction mechanisms and transition states. For example, studies on enzymes like PvuII endonuclease have shown that incorporating fluorinated phenylalanines can alter activity and stability, providing insights into the enzyme's catalytic mechanism. While specific examples of enzymes engineered with homoPhe(F)5 are less documented in the provided literature, the general trend indicates that fluorinated aromatic amino acids can serve as valuable tools for investigating enzyme kinetics and modulating protein-protein and ligand-receptor interactions. The altered hydrophobicity and electronic distribution conferred by the pentafluorophenyl group of homoPhe(F)5 could be exploited to fine-tune enzyme substrate binding or catalytic efficiency.
Development of Molecular Probes and Biosensors
Fluorinated amino acids, including derivatives like this compound, are increasingly utilized in the development of molecular probes and biosensors due to the unique properties conferred by fluorine, particularly its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and bio-orthogonal labeling.
Utilization of 19F NMR as a Non-Invasive Structural Reporter in Biological Systems
The presence of fluorine atoms, specifically the five fluorine atoms in the pentafluorophenyl ring of homoPhe(F)5, makes peptides and proteins incorporating this residue highly amenable to 19F Nuclear Magnetic Resonance (NMR) spectroscopy. 19F NMR is a powerful, non-invasive technique that offers a high signal-to-noise ratio and a wide chemical shift range, allowing for the sensitive detection and characterization of fluorine-containing molecules within biological systems. By incorporating this compound into peptides or proteins, researchers can generate specific 19F NMR signals that act as reporters of protein structure, dynamics, and interactions. Changes in the 19F NMR spectrum can correlate with conformational changes, ligand binding events, or other supramolecular interactions, providing valuable insights into protein behavior without the need for isotopic labeling with less abundant isotopes like 13C or 15N. This makes it an attractive tool for studying protein folding, protein-protein interactions, and protein-ligand binding in complex biological environments.
Bio-orthogonal Labeling Strategies for Targeted Molecular Imaging
Fluorinated amino acids can also play a role in bio-orthogonal labeling strategies for targeted molecular imaging. The unique chemical properties imparted by the fluorinated aromatic ring could be leveraged in the design of peptides or proteins that can be selectively visualized or tracked within biological systems. The fluorine atoms can be detected using 19F NMR or potentially through other fluorine-specific detection techniques. Furthermore, the unique chemical properties imparted by the fluorinated aromatic ring could be leveraged in the design of peptides or proteins that can be selectively visualized or tracked within biological systems, either through direct detection or by serving as a handle for further conjugation with imaging agents. The inherent stability and altered lipophilicity associated with fluorinated residues can also improve the pharmacokinetic profiles of imaging probes, enhancing their utility in vivo. While specific bio-orthogonal reactions involving this compound are not detailed in the provided search results, the general application of fluorinated amino acids in imaging is established.
Design of Advanced Peptide-Based Therapeutic Agents and Modulators
The incorporation of this compound into peptide sequences offers significant advantages for the development of peptide-based therapeutic agents and modulators. The pentafluorophenyl group can enhance the metabolic stability and lipophilicity of peptides, thereby improving their pharmacokinetic properties, bioavailability, and target binding affinity.
Peptides containing fluorinated amino acids are recognized for their potential in drug development, particularly for designing drugs that target specific receptors or pathways. The enhanced stability can lead to increased shelf life and improved efficacy of therapeutic peptides, such as peptide-based vaccines. Furthermore, the altered electronic and hydrophobic properties of the pentafluorophenyl ring can influence peptide conformation and interactions with biological targets, allowing for the fine-tuning of therapeutic activity. While specific therapeutic agents directly incorporating this compound are not detailed in the provided search results, the general principles of using fluorinated amino acids to improve peptide drug properties are well-established. These include enhancing resistance to enzymatic degradation and improving membrane permeability, which are critical factors for oral bioavailability and cellular uptake of peptide therapeutics. Fluorinated amino acids are also being explored as potential enzyme inhibitors and components of drugs targeting specific biological pathways.
Engineering of Proteolytically Stable Peptides
The introduction of non-natural amino acids, such as those with fluorinated side chains, can significantly enhance the proteolytic stability of peptides chemimpex.commdpi.com. Proteolytic degradation by enzymes is a major limitation for the in vivo application of peptide-based therapeutics. The pentafluorinated phenyl ring of homoPhe(F)5 can alter the peptide's susceptibility to enzymatic cleavage by modifying its electronic and steric properties, potentially shielding cleavage sites from peptidase activity chemimpex.comnih.govnih.gov. While direct studies quantifying the specific proteolytic resistance conferred by homoPhe(F)5 are ongoing, the general principle of using fluorinated and modified amino acid residues to improve peptide stability is well-established in peptide engineering chemimpex.commdpi.comnih.gov.
Development of Enzyme Inhibitors and Receptor Ligands
This compound serves as a valuable component in the design of new drugs and bioactive molecules. Its unique structure can be leveraged to create peptides with improved binding affinity and specificity towards biological targets, such as receptors or enzymes chemimpex.com. Research into related amino acid substitutions, for instance, has shown that incorporating homophenylalanine residues can influence receptor-ligand interactions, as observed in studies of GLP-1 receptor ligands where L-homoPhe substitution affected binding affinity nih.gov. The fluorinated aromatic side chain of homoPhe(F)5 can also modulate pharmacokinetic properties and enhance interactions within binding pockets, making it a promising candidate for developing targeted enzyme inhibitors and receptor ligands in pharmaceutical research chemimpex.com.
Future Research Directions and Emerging Paradigms
Expansion of the Genetic Code to Accommodate a Broader Range of Fluorinated Non-Canonical Amino Acids
A significant frontier in synthetic biology is the expansion of the genetic code, which enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during ribosomal translation. researchgate.netnih.gov This process typically relies on the engineering of orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs that recognize a specific ncAA and a unique codon, such as the amber stop codon (TAG), without cross-reacting with the host cell's endogenous translational machinery. nih.govnih.gov
Fluorinated amino acids are particularly valuable ncAAs because the carbon-fluorine bond can introduce unique physicochemical properties, including increased thermal stability, altered electrostatic interactions, and enhanced resistance to proteolytic degradation. The ability to install these residues at specific sites allows researchers to probe protein structure and function with minimal steric perturbation. nih.gov Future research is focused on evolving and engineering aaRSs to recognize and incorporate a wider variety of fluorinated ncAAs, including structures like homoPhe(F)5-OH. researchgate.net The development of robust, orthogonal synthetase pairs for such amino acids would allow for the routine production of proteins and enzymes with finely tuned properties for applications in therapeutics and biocatalysis. nih.govnih.gov Chemical aminoacylation of tRNA is another established method that allows fluorinated amino acids to be incorporated into proteins in vitro, providing a powerful tool for protein mutagenesis and functional studies. nih.govresearchgate.net
Advanced Automation and High-Throughput Synthesis of Complex Fluorinated Peptide Libraries
The synthesis of peptides has been revolutionized by the automation of Solid-Phase Peptide Synthesis (SPPS). nih.govamericanpeptidesociety.org Modern automated synthesizers can perform the repetitive cycles of deprotection, coupling, and washing with high precision, enabling the parallel synthesis of hundreds or even thousands of unique peptides simultaneously. xtalks.compeptide.com This high-throughput capacity is essential for the creation of large peptide libraries, which can be screened to identify new therapeutic leads, diagnostic agents, or functional biomaterials. xtalks.compeptide2.com
Building blocks such as Fmoc-homoPhe(F)5-OH are critical reagents for these automated platforms. The incorporation of fluorinated ncAAs into peptide libraries vastly expands their chemical diversity and functional potential. xtalks.com Future work in this area will focus on further refining the automation process to handle more complex and chemically diverse building blocks, including a wider array of fluorinated amino acids. rsc.orgnih.govrsc.org The development of more efficient coupling strategies and purification workflows for fluorinated peptides will be crucial for accelerating drug discovery and materials science, allowing for the rapid identification of candidates with improved stability, binding affinity, and bioavailability. xtalks.com
Integrative Approaches Combining Synthetic Chemistry, Directed Evolution, and Computational Design for Novel Biomolecules
The design of novel biomolecules is increasingly moving beyond a single-discipline approach and toward an integrative paradigm that combines the strengths of synthetic chemistry, directed evolution, and computational modeling. researchgate.netmdpi.comnih.gov Computational tools, such as the Rosetta software suite, are being enhanced to model peptides and proteins containing ncAAs, allowing researchers to predict in silico how the incorporation of a residue like homoPhe(F)5-OH might improve binding affinity or stability. plos.orgmeilerlab.orgnih.govfrontiersin.org
This computational-first approach can guide the design of focused peptide libraries, which are then synthesized using the chemical building blocks. frontiersin.org Following synthesis, these novel biomolecules can be subjected to directed evolution, a powerful laboratory process that mimics natural selection to optimize a specific function. mdpi.comnih.govresearchgate.net By creating successive generations of molecules with targeted mutations and selecting for improved performance, researchers can fine-tune the properties of proteins containing fluorinated ncAAs. rsc.org This synergistic cycle—where computational design informs chemical synthesis, and the results are optimized through directed evolution—dramatically accelerates the development of next-generation biologics and biomaterials. mdpi.comnih.gov
Exploration of Novel Applications in Nanobiotechnology, Biosensing, and Responsive Materials
The unique properties imparted by fluorination make amino acids like homoPhe(F)5-OH highly attractive for materials science and biotechnology applications. nih.govnih.govmdpi.com The high hydrophobicity of perfluorinated chains can drive the self-assembly of peptides into well-defined nanostructures such as fibers, tapes, and hydrogels, a phenomenon known as the "fluorous effect". nih.govpsu.edu These materials are being explored for applications ranging from drug delivery vehicles to scaffolds for tissue engineering. nih.govnih.gov
In the field of biosensing, the fluorine atom serves as a highly sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating a pentafluorinated amino acid into a protein allows researchers to monitor conformational changes, dynamics, and binding events in real-time without the need for bulky labels that could disrupt function. researchgate.net Furthermore, peptides containing fluorinated residues can be engineered into "smart" or responsive materials. nih.gov These materials can be designed to undergo conformational changes in response to specific environmental stimuli, such as changes in pH or temperature, making them promising candidates for targeted drug release systems and advanced biosensors. nih.govresearchgate.net
Data Tables
| Property | Value |
|---|---|
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-pentafluoro-L-phenylalanine |
| Synonyms | Fmoc-Phe(F5)-OH, Fmoc-pentafluoro-L-phenylalanine |
| Molecular Formula | C₂₄H₁₆F₅NO₄ |
| Molecular Weight | 477.38 g/mol |
| CAS Number | 205526-32-5 |
Q & A
Q. What are the critical parameters for storing Fmoc-homoPhe(F)5-OH to maintain its integrity in peptide synthesis?
this compound should be stored at 2–8°C in a tightly sealed container, protected from moisture and light. Desiccants are recommended to prevent hydrolysis of the Fmoc group. For long-term stability, aliquoting under inert gas (e.g., argon) minimizes oxidation risks. These conditions are extrapolated from protocols for structurally similar Fmoc-protected amino acids like Fmoc-Phe(4-F)-OH .
Q. How can the purity of this compound be verified before use in peptide synthesis?
Analytical HPLC with UV detection (λ = 260–280 nm) is standard for assessing purity. Reverse-phase C18 columns and gradients of acetonitrile/water (0.1% TFA) are effective. Mass spectrometry (MS) or -NMR can confirm molecular identity and detect impurities, such as deprotected amino acid or residual solvents .
Q. What coupling reagents are optimal for incorporating this compound into solid-phase peptide synthesis (SPPS)?
HOBt/DIC or Oxyma Pure/DIC are recommended for high coupling efficiency, especially for sterically hindered residues. Double couplings (10–30 min each) with 3–5 equivalents of the amino acid ensure complete reaction. Kaiser tests or chloranil tests monitor deprotection and coupling progress .
Advanced Research Questions
Q. How do fluorination and homoPhe modifications influence the conformational stability of peptides containing this compound?
Fluorination at the 5-position introduces steric and electronic effects that stabilize β-sheet or helical structures. Circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations can quantify these effects. For example, fluorine’s electronegativity enhances hydrogen-bonding interactions, while the homoPhe side chain increases hydrophobicity, affecting self-assembly .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across different solvents?
Systematic solubility studies in DMSO, DMF, and THF at varying temperatures (4–37°C) should be paired with dynamic light scattering (DLS) to assess aggregation. Contradictions often arise from impurities or solvent history; thus, pre-purification via recrystallization (e.g., in ethyl acetate/hexane) is critical. Comparative studies with non-fluorinated analogs (e.g., Fmoc-Phe-OH) isolate fluorination’s impact .
Q. How can researchers optimize this compound’s self-assembly into functional hydrogels for biomedical applications?
Adjust pH (6.5–8.5) and ionic strength to trigger self-assembly. Use TEM and atomic force microscopy (AFM) to characterize nanostructure morphology. Rheology measures gel stiffness, while FTIR or Raman spectroscopy identifies intermolecular interactions (e.g., π-π stacking from aromatic fluorination). For bioactive hydrogels, co-assembly with growth factors (e.g., TGF-β) enhances functionality .
Q. What advanced spectroscopic techniques are suitable for analyzing this compound’s interactions with metal ions in catalytic systems?
Mössbauer spectroscopy (for paramagnetic ions like Fe) and X-ray absorption near-edge structure (XANES) clarify coordination environments. For diamagnetic systems, -NMR tracks fluorine’s electronic environment changes upon metal binding. These methods are adapted from studies on fluorinated amino acids in metalloenzyme mimics .
Methodological Notes
- Synthesis Troubleshooting : If coupling yields are low, pre-activate this compound with DIC/HOAt for 5 min before resin addition. For epimerization risks (common with bulky residues), use low-temperature (0–4°C) coupling .
- Data Contradiction Analysis : Cross-validate HPLC and MS results with orthogonal techniques (e.g., -NMR) to distinguish between isomeric byproducts and true impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
